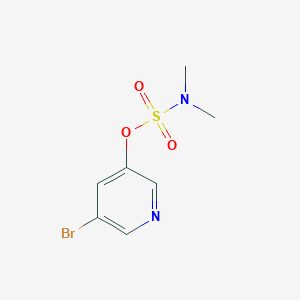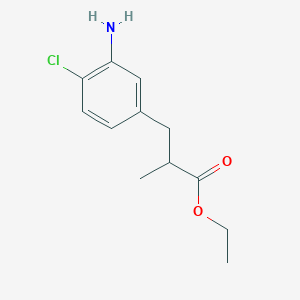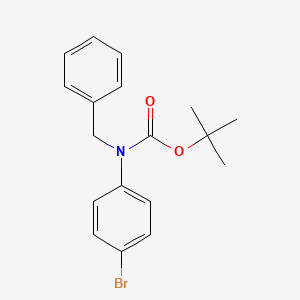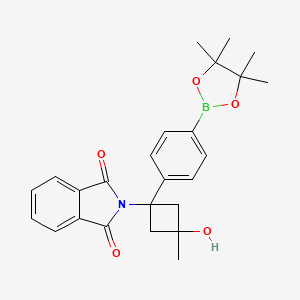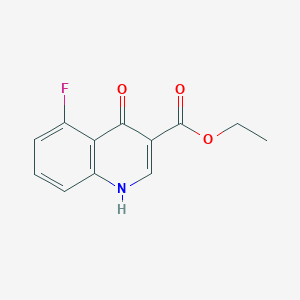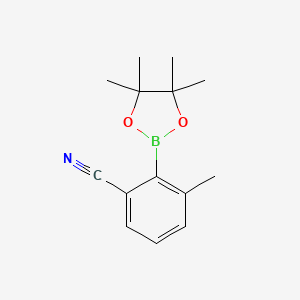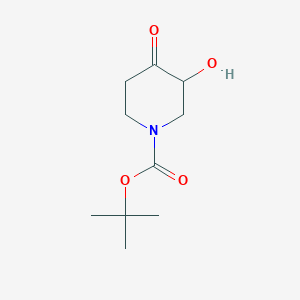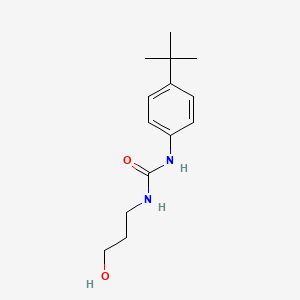
1-(4-Tert-Butylphenyl)-3-(3-hydroxypropyl)harnstoff
Übersicht
Beschreibung
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea, also known as TBHP, is an organic compound used in various scientific research applications. It is a colorless, odorless solid that is soluble in organic solvents. TBHP is a versatile reagent with many useful properties, including its ability to act as a reducing agent, a catalyst, and a scavenger of oxygen. This compound has been studied extensively in recent years, and its potential applications in the fields of biochemistry and physiology have been explored.
Wissenschaftliche Forschungsanwendungen
Synthetische Organische Chemie
Die tert-Butylgruppe, ein Bestandteil von 1-(4-Tert-Butylphenyl)-3-(3-hydroxypropyl)harnstoff, wird in der synthetischen organischen Chemie weit verbreitet eingesetzt. Sie ermöglicht die Einführung der tert-Butoxycarbonyl (Boc)-Gruppe in verschiedene organische Verbindungen, was eine gängige Schutzgruppenstrategie in der Peptidsynthese ist . Dieser Prozess wurde durch den Einsatz von Mikroreaktorsystemen im Durchflussverfahren verbessert, wodurch er im Vergleich zu traditionellen Batchprozessen effizienter und nachhaltiger ist .
Medizinische Chemie
In der medizinischen Chemie ermöglicht die einzigartige Reaktivität der tert-Butylgruppe die Herstellung komplexer Moleküle, die mit biologischen Systemen interagieren können. Der sterische Anspruch der tert-Butylgruppe kann die pharmakokinetischen Eigenschaften von Medikamentenkandidaten beeinflussen, was möglicherweise zu einer Verbesserung ihrer Wirksamkeit und ihres Sicherheitsprofils führt .
Landwirtschaft
Die Reaktivität der tert-Butylgruppe wird auch in der Landwirtschaft erforscht, insbesondere bei der Synthese von Agrochemikalien. Ihr Vorkommen in Molekülen kann zu Verbindungen führen, die widerstandsfähiger gegenüber dem Abbau sind und so ihre Wirksamkeit als Pestizide oder Herbizide verlängern .
Materialwissenschaften
In den Materialwissenschaften wird die tert-Butylgruppe zur Modifizierung der Eigenschaften von Polymeren und Harzen verwendet. Die Einführung dieser Gruppe kann die thermische Stabilität, Steifigkeit und Löslichkeit von Materialien verändern, was für die Entwicklung neuer Materialien mit spezifischen Eigenschaften entscheidend ist .
Umweltwissenschaften
Die tert-Butylgruppe spielt eine Rolle in den Umweltwissenschaften, indem sie zur Entwicklung nachhaltiger Syntheseverfahren beiträgt. Ihre Einarbeitung in Verbindungen kann zu umweltfreundlicheren Prozessen führen, wie z. B. solchen, die den Abfall minimieren oder weniger gefährliche Reagenzien verwenden .
Biochemie
Der Einfluss der tert-Butylgruppe erstreckt sich auf die Biochemie, wo sie an der Untersuchung von Biosynthese- und Bioabbauwegen beteiligt ist. Das Verständnis, wie sich diese Gruppe in natürlichen Prozessen verhält, kann die Entwicklung biomimetischer Verbindungen und Biokatalysatoren informieren .
Pharmakologie
In der Pharmakologie werden die Eigenschaften der tert-Butylgruppe genutzt, um Medikamente mit verbesserten Abgabesystemen zu entwickeln. Ihr sperriger Charakter kann dazu genutzt werden, pharmazeutische Wirkstoffe vor dem vorzeitigen Abbau zu schützen und so ihr therapeutisches Fenster zu erweitern .
Wirkmechanismus
Target of Action
Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds with biological targets, enhancing their bioactivity .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of “1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea”. The tert-butyl group is known for its unique reactivity pattern, which could influence how this compound interacts with its targets .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Biochemische Analyse
Biochemical Properties
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the tert-butyl group in the compound is known for its unique reactivity pattern, which can influence the behavior of enzymes and proteins it interacts with . The compound may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea has notable effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to changes in signal transduction, ultimately impacting cellular responses and functions .
Molecular Mechanism
The molecular mechanism of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to inhibition or activation of their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes.
Dosage Effects in Animal Models
The effects of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .
Metabolic Pathways
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s presence can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity . Understanding these pathways is crucial for elucidating the compound’s biochemical effects.
Transport and Distribution
The transport and distribution of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments .
Subcellular Localization
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding the compound’s role in cellular processes and its overall biochemical effects .
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-hydroxypropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)11-5-7-12(8-6-11)16-13(18)15-9-4-10-17/h5-8,17H,4,9-10H2,1-3H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBDGTCJFUOSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




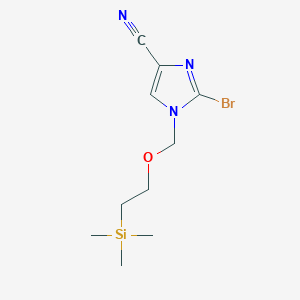

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)
